4-(4-Aminophenoxy)picolinic acid

Description

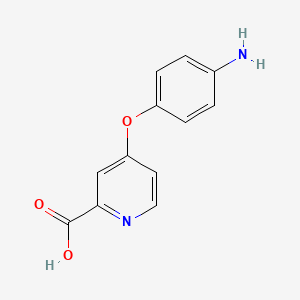

Structure

2D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHAPVOOPOBNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733009 | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012058-77-3 | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization of 4 4 Aminophenoxy Picolinic Acid and Its Key Intermediates

Novel Synthetic Routes and Strategic Retrosynthesis

The journey to synthesize 4-(4-aminophenoxy)picolinic acid involves several strategic steps, beginning with readily available precursors and employing a series of chemical transformations. The retrosynthetic analysis reveals key disconnections, primarily at the ether linkage and the picolinic acid moiety, guiding the development of various synthetic routes.

Synthesis from Picolinic Acid Derivatives

A prevalent strategy for constructing the this compound scaffold commences with picolinic acid or its derivatives. atlantis-press.comumsl.eduumsl.edupensoft.netorgsyn.orgnih.gov One common approach involves the initial modification of the pyridine (B92270) ring of picolinic acid, followed by the introduction of the aminophenoxy group.

A key intermediate in many synthetic pathways is a 4-substituted picolinic acid derivative, such as a 4-halo or 4-nitro derivative. For instance, 4-chloropicolinic acid can be synthesized from picolinic acid and subsequently used in nucleophilic substitution reactions. atlantis-press.com Another route involves the nitration of picolinic acid N-oxide to yield 4-nitropicolinic acid N-oxide, which can then be reduced to 4-aminopicolinic acid. umsl.edu

The general synthetic scheme often involves the following transformations:

Activation of the Carboxylic Acid: The carboxylic acid group of the picolinic acid derivative is typically activated, for example, by converting it to an acid chloride, to facilitate subsequent amidation reactions. atlantis-press.comnih.gov

Modification of the Pyridine Ring: Introduction of a leaving group, such as a halogen, at the 4-position of the pyridine ring is a critical step to enable the subsequent etherification. atlantis-press.comnih.gov

Introduction of the Aminophenoxy Moiety: The final key step is the ether linkage formation between the modified picolinic acid derivative and 4-aminophenol (B1666318).

A documented synthesis of a derivative, 4-(4-aminophenoxy)-N-propylpicolinamide, starts from picolinic acid. atlantis-press.com The picolinic acid is first converted to 4-chloropicolinoyl chloride. This is achieved by reacting picolinic acid with a mixture of sodium bromide and thionyl chloride. atlantis-press.com The resulting acid chloride is then reacted with propylamine (B44156) to form 4-chloro-N-propylpicolinamide. atlantis-press.com

Etherification and Amidation Strategies

The formation of the ether bond and the amide bond are pivotal steps in the synthesis of this compound and its derivatives.

Etherification: The ether linkage is typically formed through a nucleophilic aromatic substitution reaction where the oxygen atom of 4-aminophenol displaces a leaving group (e.g., a halogen) at the 4-position of the picolinic acid derivative. atlantis-press.com To facilitate this reaction, a base is generally required to deprotonate the hydroxyl group of 4-aminophenol, making it a more potent nucleophile. Common bases used for this purpose include potassium tert-butoxide. atlantis-press.com The reaction is often carried out in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). atlantis-press.com

Amidation: When synthesizing amide derivatives of this compound, the carboxylic acid is first activated, often by converting it to an acid chloride using reagents like thionyl chloride. atlantis-press.comnih.gov This activated intermediate is then reacted with the desired amine to form the corresponding amide. This reaction is typically performed in an inert solvent like dichloromethane (B109758). atlantis-press.com

A specific example is the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, where 4-chloro-N-propylpicolinamide is reacted with 4-aminophenol in the presence of potassium tert-butoxide and potassium iodide in DMSO. atlantis-press.com

Nucleophilic Substitution Reactions in Key Intermediate Formation

Nucleophilic substitution reactions are fundamental to the synthesis of key intermediates for this compound. A primary example is the introduction of the aminophenoxy group onto the pyridine ring. This typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. atlantis-press.comnih.govnih.gov

In this reaction, the pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by an electron-withdrawing group at the 4-position. The phenoxide ion, generated from 4-aminophenol by a base, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled.

The choice of the leaving group is crucial for the success of the reaction. Halogens, such as chlorine, are commonly employed as leaving groups on the pyridine ring. atlantis-press.com

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Reagent Selection for Industrial Scalability

The choice of solvents and reagents plays a critical role in the scalability and sustainability of a chemical process. digitellinc.comresearchgate.net For the synthesis of this compound and its intermediates, solvents are selected based on their ability to dissolve the reactants, their boiling points for temperature control, and their environmental impact. digitellinc.combio-conferences.org

Commonly used solvents in the reported syntheses include dimethyl sulfoxide (DMSO) and dichloromethane (CH₂Cl₂). atlantis-press.com While effective, the pharmaceutical industry is increasingly moving towards greener and more sustainable solvent alternatives. digitellinc.comresearchgate.net

Reagent selection also focuses on cost, availability, and safety for large-scale operations. For instance, while various bases can be used for the etherification step, potassium tert-butoxide is a common choice due to its effectiveness. atlantis-press.com The use of thionyl chloride for acid chloride formation is also prevalent, but its handling on an industrial scale requires careful safety considerations. atlantis-press.comnih.gov

The following table summarizes the reagents and solvents used in a reported synthesis of a derivative, 4-(4-aminophenoxy)-N-propylpicolinamide. atlantis-press.com

| Reaction Step | Reactants | Reagents | Solvent | Yield |

| Acid Chloride Formation | Picolinic acid | NaBr, SOCl₂, Phosphorus oxychloride | Chlorobenzene | 94.0% |

| Amidation | 4-chloropicolinoyl chloride, Propylamine | - | CH₂Cl₂ | 89% |

| Etherification | 4-chloro-N-propylpicolinamide, p-aminophenol | Potassium tert-butoxide, KI | DMSO | 86.5% |

Catalytic Approaches in Synthetic Pathways

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic transformations. In the context of synthesizing this compound and its precursors, catalytic methods can be employed in several key steps.

One area where catalysis is particularly relevant is in the reduction of nitro groups. For instance, if a 4-nitropicolinic acid derivative is used as an intermediate, its reduction to the corresponding amino group is often achieved through catalytic hydrogenation. This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. umsl.eduresearchgate.net Catalytic reduction is generally preferred over stoichiometric reducing agents due to its higher efficiency, milder reaction conditions, and reduced waste generation. researchgate.net

The development of novel catalysts for C-N bond formation, such as in the etherification step, is also an active area of research that could lead to more efficient and environmentally friendly synthetic routes.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable manufacturing processes. unibo.it The primary goals are to minimize waste, avoid the use of hazardous materials, and improve energy efficiency, thereby transforming pharmaceutical production into a more sustainable practice. unibo.it Key strategies focus on optimizing reaction conditions, selecting safer solvents, and employing catalytic methods to reduce the environmental impact.

One of the central reactions in synthesizing the 4-(4-aminophenoxy) scaffold is the nucleophilic aromatic substitution, which often involves high temperatures and polar aprotic solvents like DMSO, which can be challenging to manage on an industrial scale. atlantis-press.com Research efforts have been directed at optimizing these conditions to make them more suitable for large-scale production. atlantis-press.combio-conferences.org This includes exploring lower reaction temperatures, reducing reaction times, and using alternative, less hazardous solvents. For instance, avoiding chlorinated solvents in favor of more environmentally friendly options like ethanol (B145695) or even aqueous media where possible is a key consideration.

Catalysis plays a significant role in green synthetic design. The use of catalysts, such as potassium iodide (KI) in the nucleophilic substitution step, can enhance reaction rates and allow for milder conditions. atlantis-press.com Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, represent an ideal green chemistry approach by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. While not explicitly reported for the direct synthesis of this compound, designing future synthetic routes based on MCR principles could offer substantial environmental benefits.

The table below outlines key green chemistry principles and their application in the synthesis of related compounds.

| Green Chemistry Principle | Application in Synthesis Design | Example/Potential Impact |

|---|---|---|

| Waste Prevention | Optimizing reaction steps to maximize yield and reduce byproducts. | High-yield synthesis (>85%) of intermediates like 4-(4-aminophenoxy)-N-propylpicolinamide reduces the amount of starting material wasted. atlantis-press.com |

| Use of Catalysis | Employing catalysts to enable reactions under milder conditions and reduce energy consumption. | Using KI as a catalyst in the nucleophilic substitution reaction to form the ether linkage. atlantis-press.com |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents (e.g., chlorinated solvents) with greener alternatives like ethanol or minimizing solvent use altogether. | Using methylene (B1212753) chloride (CH2Cl2) for extraction, which is effective but substitution with a greener solvent is advisable for future process development. atlantis-press.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy costs. | Optimizing reactions to proceed efficiently at room temperature or with minimal heating, avoiding prolonged periods at high temperatures like 80-120°C. atlantis-press.combio-conferences.org |

Stereoselective Synthesis and Chiral Resolution (if applicable, based on potential future research directions)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. nih.gov Therefore, stereoselective synthesis or chiral resolution is not directly applicable to its production. However, the principles of stereochemistry are of paramount importance in medicinal chemistry and represent a significant avenue for future research and development of novel analogs derived from this scaffold.

The biological activity of chiral molecules often depends on their absolute configuration. researchgate.net For many pharmaceuticals, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry. Future research could involve introducing chiral centers into the this compound structure to potentially enhance target binding, improve efficacy, or modify pharmacokinetic properties.

Should chiral derivatives of this compound be designed, two primary strategies could be employed to obtain the enantiomerically pure compounds:

Chiral Resolution: This classical method involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers. The process typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. onyxipca.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt. This method is robust but inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. onyxipca.com

Stereoselective Synthesis: Also known as asymmetric synthesis, this is a more advanced and efficient approach that aims to selectively create only the desired enantiomer from the beginning. nih.govrsc.org This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries attached to the substrate, or biocatalysis with enzymes. rsc.orgnih.gov For example, a potential synthetic route could involve the stereoselective addition of a nucleophile to an imine precursor, guided by a chiral catalyst, to set the desired stereochemistry. chemrxiv.org This approach avoids the loss of 50% of the material inherent in classical resolution and aligns well with the principles of green chemistry by improving atom economy. chemrxiv.org

The table below lists common chiral resolving agents that could be screened for the resolution of future acidic or basic derivatives. onyxipca.com

| Chiral Resolving Agent Type | Examples |

|---|---|

| For resolving basic compounds | (+) and (-) Tartaric acid |

| (+) and (-) Dibenzoyltartaric acid | |

| (+) and (-) Malic acid | |

| (+) and (-) Camphor-10-sulfonic acid | |

| For resolving acidic compounds | (S)-(-)-1-Phenylethylamine |

| (S)-(-)-1-(4-Bromophenyl)ethylamine | |

| Brucine / Strychnine (Alkaloids) |

The exploration of chiral analogs of this compound represents a promising direction for the discovery of new therapeutic agents with improved biological profiles.

Derivatization Strategies and Analog Development Based on the 4 4 Aminophenoxy Picolinic Acid Scaffold

Design Principles for Structural Modification

The design of new analogs based on the 4-(4-aminophenoxy)picolinic acid scaffold is guided by established medicinal chemistry principles. These strategies aim to enhance interactions with biological targets, improve drug-like properties, and explore structure-activity relationships (SAR).

Functional Group Interconversion and Introduction

The inherent functional groups of the scaffold—the carboxylic acid, the primary amine, and the ether linkage—are primary targets for modification. The pyridine (B92270) ring itself also offers sites for introducing new functionalities.

Carboxylic Acid Group: The carboxylic acid of the picolinic acid moiety is readily converted into a variety of other functional groups. The most common modification is its conversion to amides, which is a key step in the synthesis of many kinase inhibitors. researchgate.netthieme-connect.com This can be achieved by reacting the acid with various primary or secondary amines. atlantis-press.com

Amino Group: The primary amino group on the phenoxy ring is a versatile handle for derivatization. It can be acylated, alkylated, or used in the formation of ureas and sulfonamides. This position is critical for the activity of many compounds derived from this scaffold. For instance, derivatization of this amine is a key step in producing sorafenib (B1663141) analogs. rjptonline.org

Pyridine and Phenyl Rings: The aromatic rings can be substituted with various groups to influence the electronic properties and steric profile of the molecule. Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. chemicalbook.com Conversely, electrophilic substitution is directed towards the 3 and 5 positions. chemicalbook.com Introducing substituents like halogens (e.g., fluorine) on the phenoxy ring has been explored to modulate activity. thieme-connect.combio-conferences.org

Hybrid Compound Design and Pharmacophore Integration

A powerful strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to create bifunctional molecules or to leverage the binding modes of known drugs to achieve enhanced or novel activity.

For example, derivatives have been designed based on the binding patterns of known MET protein inhibitors like cabozantinib (B823) and BMS-777607. nih.gov This involves incorporating structural features from these inhibitors onto the 4-(4-aminophenoxy)picolinamide framework to improve target engagement. nih.gov Another example is the development of hybrids combining the scaffold with artesunate (B1665782), a derivative of the antimalarial drug artemisinin. tandfonline.com In these hybrids, the 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide fragment is linked to the artesunate moiety to create novel compounds with potential anti-hepatocellular carcinoma activity. tandfonline.com Molecular docking studies of these hybrids suggest that both parts of the molecule can be involved in binding to the target protein, such as VEGFR-2. tandfonline.com

Synthesis of N-substituted Picolinamide (B142947) Analogues

A prevalent and highly successful derivatization strategy for this scaffold is the synthesis of N-substituted picolinamide analogues. This modification transforms the carboxylic acid into an amide, a functional group crucial for establishing hydrogen bond interactions with many biological targets, particularly protein kinases.

The general synthesis begins with the activation of the carboxylic acid on the this compound scaffold, often by converting it to an acyl chloride. This is typically followed by a reaction with a selected primary or secondary amine. A common precursor used in these syntheses is 4-chloro-N-methylpicolinamide, which is then reacted with 4-aminophenol (B1666318) in the presence of a base to form the ether linkage. researchgate.netthieme-connect.com

In one study, a series of 36 different 4-(4-aminophenoxy)picolinamide derivatives were synthesized to explore antiproliferative activity. nih.gov Another specific example is the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for various biologically active compounds, which was prepared in three steps from picolinic acid. atlantis-press.com The table below outlines the synthesis of representative N-substituted analogues.

| Precursor | Reagent | Product | Reference |

|---|

This versatile synthesis allows for the introduction of a wide array of substituents at the amide nitrogen, enabling fine-tuning of the molecule's properties.

Exploration of Phenoxy and Pyridine Ring Substitutions

Modifying the aromatic rings of the this compound scaffold is a key strategy for modulating its biological activity and pharmacokinetic profile. Substituents on these rings can alter the molecule's electronics, lipophilicity, and steric conformation, thereby influencing how it interacts with its biological target.

Phenoxy Ring Substitutions: Substitutions on the phenoxy ring, particularly adjacent to the amino group or the ether linkage, have been shown to be critical. For example, the introduction of a fluorine atom on the phenoxy ring is a common strategy. The synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, an intermediate for the drug Regorafenib, is achieved by using 4-amino-3-fluorophenol (B140874) instead of 4-aminophenol in the ether synthesis step. thieme-connect.com Similarly, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196) has been synthesized as an important intermediate for c-Met inhibitors, demonstrating that multiple substitutions on the phenoxy ring can be incorporated. bio-conferences.org

Pyridine Ring Substitutions: The pyridine ring's electronic nature makes it amenable to specific substitutions. The electron density is lower at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack, while electrophilic substitution occurs at the 3 and 5 positions. chemicalbook.com This inherent reactivity guides the synthetic strategies for introducing substituents. While direct substitution on the pre-formed scaffold can be challenging, a more common approach is to use pre-substituted picolinic acid derivatives as starting materials. umsl.edu For instance, various aminopicolinic acid derivatives, such as 4-(4-aminophenylethynyl)picolinic acid, have been synthesized from substituted precursors, showcasing methods to build complexity on the pyridine ring before constructing the final scaffold. umsl.edu

Development of Libraries for High-Throughput Screening (Conceptual Framework)

The development of compound libraries based on the this compound scaffold is a crucial step in modern drug discovery, enabling high-throughput screening (HTS) to identify lead compounds. bmglabtech.com The goal is to generate a large and diverse collection of related molecules to systematically explore the structure-activity relationship (SAR) around the scaffold. thermofisher.com

A conceptual framework for building such a library involves a combinatorial or parallel synthesis approach. rsc.org This strategy leverages the key points of diversification on the scaffold:

N-Substituent Diversity: The carboxylic acid is converted to an amide using a large panel of diverse primary and secondary amines. This creates a wide variety of N-substituted picolinamides.

Phenoxy Ring Diversity: A collection of substituted 4-aminophenols (e.g., with different halogen, alkyl, or alkoxy groups at various positions) is used in the ether synthesis step.

Pyridine Ring Diversity: A set of pre-functionalized 4-chloropicolinic acids is used as the starting material for the amide formation and subsequent ether linkage reaction.

By combining these three sets of building blocks in a combinatorial fashion, a large library of distinct compounds can be rapidly synthesized. For example, reacting 10 different substituted 4-chloropicolinamide precursors with 10 different substituted 4-aminophenols would yield 100 unique analogs. This approach was exemplified by the synthesis of 36 distinct derivatives for evaluation as antitumor agents. nih.gov

These libraries are typically formatted in microplates for automated HTS against specific biological targets, such as protein kinases. bmglabtech.com The results from HTS can then identify initial "hits" that provide a starting point for more focused lead optimization efforts. bmglabtech.com

Structure Activity Relationship Sar Studies in Biological Systems Involving 4 4 Aminophenoxy Picolinic Acid Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 4-(4-aminophenoxy)picolinic acid derivatives is highly dependent on the integrity and interplay of its core structural components. Research has shown that the molecule can be broadly divided into three key regions: the pyridine-based headgroup, the central phenoxy ether linkage, and the terminal aniline (B41778) moiety.

The picolinamide (B142947) portion often acts as a crucial hydrogen bonding motif, interacting with key amino acid residues in the hinge region of kinase active sites, such as c-Met. nih.govresearchgate.net The central ether linkage provides the correct orientation and spacing for the two aromatic rings to fit within the binding pocket. The terminal 4-aminophenoxy group serves as a versatile anchor point for a wide array of substituents, which can extend into other regions of the target protein, significantly influencing potency and selectivity. nih.gov

In a study focused on developing potential antitumor agents, derivatives of 4-(4-aminophenoxy)pyridinamide were designed based on the binding patterns of known MET protein inhibitors. irb.hr The most promising compound from this series, compound 46 , demonstrated an IC₅₀ value of 0.26 μM against the A549 cancer cell line, which was 2.4 times more active than the reference drug cabozantinib (B823). irb.hr Molecular docking studies suggested that this compound forms four key hydrogen bonds with the c-Met kinase, highlighting the importance of the scaffold's core geometry and functional groups in achieving high efficacy. nih.govirb.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new molecules, helping to prioritize which derivatives to synthesize and test. mdpi.com

While specific 3D-QSAR studies focusing exclusively on this compound derivatives are not widely documented in the reviewed literature, this methodology is highly relevant and has been extensively applied to structurally analogous compounds, such as other kinase inhibitors targeting VEGFR-2 and c-Met. nih.govnih.govdntb.gov.ua For instance, 3D-QSAR models have been developed for VEGFR-2 inhibitors, where Sorafenib (B1663141), a key drug containing the related N-methyl-4-(4-aminophenoxy)picolinamide scaffold, was used as a reference to understand binding orientations. nih.gov These models help to visualize the favorable and unfavorable steric, electrostatic, and hydrophobic fields within the target's binding site. tandfonline.comdntb.gov.ua

Applying a similar approach to this compound derivatives could provide significant insights for future drug design. A QSAR model could elucidate the precise structural requirements for optimal activity, such as the ideal electronic properties of substituents on the phenoxy ring or the optimal size and shape of groups attached to the terminal amine. Such advanced research would accelerate the rational design of more potent and selective inhibitors based on this privileged scaffold. sci-hub.se

Positional and Substituent Effects on Bioactivity Profiles

The bioactivity of this compound derivatives is profoundly influenced by the nature and position of various substituents. Modifications are typically explored at the picolinamide nitrogen and the terminal amino group of the phenoxy ring.

Studies on Sorafenib analogues, where the N-methyl group of the picolinamide was replaced with other moieties like cyclopentyl, cyclohexyl, and benzyl (B1604629) groups, showed that these modifications are generally well-tolerated, leading to compounds with potent antiproliferative activity comparable to or better than Sorafenib itself. arabjchem.orgmdpi.com This indicates some flexibility in the region of the binding pocket that accommodates this part of the molecule.

The most significant variations in bioactivity arise from modifications to the terminal amino group. Converting the amine into different functional groups has been a successful strategy to enhance anticancer properties. For example, a series of N-methyl-4-phenoxypicolinamide derivatives bearing thiadiazole or thiazole (B1198619) backbones were synthesized and evaluated for their cytotoxic activity. mdpi.com The results showed that these modifications could lead to potent compounds, with compound 8e (a thiadiazole derivative) exhibiting IC₅₀ values of 1.7 μM and 3.0 μM against H460 and HT-29 cell lines, respectively, outperforming the reference drug Sorafenib. mdpi.com

The table below summarizes the antiproliferative activity of selected derivatives, illustrating the impact of different substituents.

| Compound | Modification on Terminal Amine | IC₅₀ A549 (μM) | IC₅₀ H460 (μM) | IC₅₀ HT-29 (μM) | Reference |

|---|---|---|---|---|---|

| Sorafenib | Urea (B33335) linkage to 4-chloro-3-(trifluoromethyl)phenyl | 5.5 | 5.8 | 6.5 | mdpi.com |

| 8a | 5-phenyl-1,3,4-thiadiazol-2-ylamino | >10 | >10 | >10 | mdpi.com |

| 8e | 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-ylamino | 3.6 | 1.7 | 3.0 | mdpi.com |

| 10d | 4-(4-cyanophenyl)thiazol-2-ylamino | >10 | >10 | >10 | mdpi.com |

| 10e | 4-(4-hydroxyphenyl)thiazol-2-ylamino | >10 | >10 | 8.6 | mdpi.com |

These results indicate that the introduction of a substituted thiadiazole ring is particularly effective, with a hydroxyl group on the terminal phenyl ring of the thiadiazole moiety (compound 8e ) significantly boosting potency. mdpi.com

Scaffold Hopping and Bioisosteric Replacements (Conceptual Framework)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds by modifying the core structure of a known active molecule. nih.govnih.gov Bioisosterism involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov Scaffold hopping is a more drastic change, where the central molecular framework is replaced with a structurally different one that maintains the original spatial arrangement of key binding groups. nih.govbohrium.com

Within the context of this compound derivatives, these concepts can be applied to explore new chemical space.

Scaffold Hopping: This strategy can be envisioned in several ways. The terminal aniline ring can be "hopped" to various heterocyclic systems. The successful incorporation of thiadiazole and thiazole rings in place of a simple substituted urea moiety is an example of this, where a new heterocyclic scaffold is introduced to explore different binding interactions. mdpi.com Conceptually, the picolinamide head could be replaced by other scaffolds known to interact with the kinase hinge region, such as quinazolines, pyrimidines, or pyrrolo[2,3-b]pyridines, which have been successfully used in other c-Met inhibitors. sci-hub.sebohrium.comresearchgate.net This approach could lead to the discovery of novel inhibitors with entirely new intellectual property and potentially improved drug-like properties.

Molecular and Cellular Mechanisms of Action of 4 4 Aminophenoxy Picolinic Acid Analogues in in Vitro and Preclinical Models

Target Identification and Engagement Studies

The therapeutic potential of 4-(4-aminophenoxy)picolinic acid analogues is rooted in their ability to interact with and inhibit specific molecular targets crucial for tumor growth and survival.

Analogues of this compound are well-recognized as potent kinase inhibitors. A prominent example is Sorafenib (B1663141), a multi-kinase inhibitor that contains a related picolinamide (B142947) structure. researchgate.net Sorafenib is known to block the RAF kinase, a critical enzyme in the RAF/MEK/ERK signaling pathway that governs cell division and proliferation. google.com This pathway is often dysregulated in various cancers. The development of Sorafenib (BAY 43-9006) highlighted the effectiveness of this chemical scaffold as a potent, orally active inhibitor of Raf kinase. lookchem.com

In addition to Raf kinase, other kinases are targeted by derivatives of this class. For instance, novel pyridineamide derivatives containing a 1,2,3-triazole fragment have been designed and evaluated as type II c-Met inhibitors. mdpi.com The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, a tyrosine kinase that plays a role in tumor progression. Furthermore, some derivatives inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor). google.commdpi.com For example, ruthenium-sorafenib complexes have demonstrated high inhibitory activity against the epidermal growth factor receptor (hEGFR), with IC₅₀ values significantly lower than sorafenib itself. nih.gov

Table 1: Inhibitory Activity of Selected Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target Kinase | IC₅₀ Value | Cell Line/System | Reference |

|---|---|---|---|---|

| Sorafenib-Ruthenium Complex (Ru7S) | hEGFR | 0.8 nM | Enzyme Assay | nih.gov |

| Sorafenib-Ruthenium Complex (Ru8S) | hEGFR | 1.2 nM | Enzyme Assay | nih.gov |

| Sorafenib-Ruthenium Complex (Ru5S) | hEGFR | 1.4 nM | Enzyme Assay | nih.gov |

The binding of this compound analogues to their target proteins is a key determinant of their inhibitory activity. Structural analyses of protein-ligand complexes from the Protein Data Bank (PDB) reveal common interaction patterns. nih.gov These interactions often include hydrophobic contacts, hydrogen bonds, and π-stacking. nih.govbiorxiv.org For instance, hydrophobic interactions are frequently observed in high-efficiency ligands. biorxiv.org Drugs tend to rely more on hydrophobic interactions for target selectivity, while physiological compounds establish more hydrogen bonds. nih.gov

Molecular docking studies on novel picolinic acid derivatives have been performed to evaluate their binding affinity toward kinase domains, such as that of EGFR. pensoft.net These studies show that the compounds can occupy the critical site of the EGFR kinase pocket. pensoft.net Similarly, docking studies of artesunate (B1665782) hybrids incorporating a 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide moiety suggest that VEGFR-2 may be a key drug target, with the ligand binding within the active site. dovepress.com The analysis of these interactions typically involves identifying key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand. nih.govrsc.org These computational approaches are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. nih.gov

Cellular Pathway Modulation

By engaging with molecular targets like kinases, these analogues trigger a cascade of downstream effects, altering fundamental cellular pathways that control cell fate and behavior.

Picolinic acid and its derivatives have been shown to interfere with the cell cycle. Picolinic acid can reversibly arrest untransformed normal rat kidney (NRK) cells in the G1 phase of the cell cycle. nih.gov The effect on transformed cells can vary, with some cell lines showing blocks in G1, G2, or both phases, suggesting an interaction with specific growth control mechanisms that are altered by viral transformation. nih.gov

A crucial mechanism of anticancer activity for these compounds is the induction of apoptosis, or programmed cell death. Picolinic acid and related compounds, such as fusaric acid, have been found to induce apoptosis in human leukemia (HL-60) cells. nih.gov More complex analogues also demonstrate potent apoptosis-inducing effects. For example, a novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, compound 5q, was shown to induce apoptosis in colon carcinoma cells in preclinical models. nih.govresearchgate.net Similarly, another picolinic acid derivative, designated as compound 5, induced apoptotic cell death in A549 lung cancer cells, which was associated with the activation of caspases 3, 4, and 9 and the release of Smac/DIABLO from mitochondria. pensoft.net

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Analogues of this compound have demonstrated significant anti-angiogenic properties. Sorafenib, for instance, inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. google.com The development of angiogenesis inhibitors is a key strategy in cancer therapy, as tumors cannot grow beyond a certain size without a blood supply. nih.gov

In vivo experiments have confirmed these effects. A study on a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (compound 5q) in colon carcinoma-burdened mice showed that the compound could slow cancer progression by suppressing angiogenesis. nih.govresearchgate.net Immunohistochemistry analysis revealed a decrease in vessel density in tumors treated with the compound, indicating a potent anti-angiogenic effect. nih.govresearchgate.net

A primary outcome of the molecular and pathway-level effects of these compounds is the inhibition of cancer cell proliferation. Numerous studies have evaluated the cytotoxic activity of this compound analogues against a variety of human cancer cell lines.

Novel derivatives have shown potent, dose-dependent inhibition of proliferation in human cancer cell lines such as HepG2 (liver carcinoma) and HCT116 (colon carcinoma) at low micromolar concentrations. nih.govmdpi.com In another study, a series of N-methyl-4-phenoxypicolinamide derivatives were evaluated against A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cell lines, with some compounds showing marked antiproliferative activity, superior to the reference drug Sorafenib. mdpi.com For example, compound 8e from this series exhibited potent cytotoxicity with IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cell lines, respectively. mdpi.com The parent compound, picolinic acid, also reversibly inhibits the growth of various cultured cells. nih.gov

Table 2: Anti-proliferative Activity of Selected this compound Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 8e | A549 | Lung Cancer | 3.6 | mdpi.com |

| Compound 8e | H460 | Lung Cancer | 1.7 | mdpi.com |

| Compound 8e | HT-29 | Colon Cancer | 3.0 | mdpi.com |

| Compound 5 | A549 | Lung Cancer | 99.93 | pensoft.net |

| Compound 6c | HepG2 | Liver Cancer | N/A (Potent) | dovepress.com |

| Compound 6c | Hep3B | Liver Cancer | N/A (Potent) | dovepress.com |

| Compound 6c | Huh7 | Liver Cancer | N/A (Potent) | dovepress.com |

| Compound 5q | HepG2 | Liver Cancer | Low µM | nih.govmdpi.com |

In Vivo Efficacy in Non-Human Animal Models (Focus on mechanistic insights, not therapeutic outcomes)

While comprehensive in vivo mechanistic studies on this compound are not extensively documented in publicly available literature, research on its close analogues provides significant insights into the potential molecular and cellular effects in non-human animal models. These studies, although often aimed at determining therapeutic potential, offer a window into the underlying mechanisms of action, particularly in the context of oncology.

Detailed research into a key analogue, 4-(4-formamidophenylamino)-N-methylpicolinamide (compound 5q) , has been conducted in a colon carcinoma-burdened mouse model, revealing specific mechanistic actions that contribute to the control of tumor progression. nih.govresearchgate.net The primary mechanistic pillars identified in these preclinical models are the suppression of angiogenesis and the induction of programmed cell death, namely apoptosis and necrosis. nih.govresearchgate.net

In vivo experiments have demonstrated that administration of compound 5q to tumor-bearing mice leads to a notable reduction in the density of blood vessels within the tumor tissue. nih.govresearchgate.net This anti-angiogenic effect was visualized and quantified through immunohistochemical staining for CD31, a well-established marker for endothelial cells. nih.govresearchgate.net The observed decrease in vessel density suggests that this class of compounds can interfere with the formation of new blood vessels, a process critical for supplying tumors with the nutrients and oxygen required for their growth and dissemination. nih.govresearchgate.net

Concurrently, these in vivo studies have shown that compound 5q actively promotes apoptosis within the cancer cells of the tumor. nih.govresearchgate.net Analysis of tumor tissue from treated mice revealed a significant increase in the number of apoptotic cells compared to untreated controls. nih.govresearchgate.net This indicates that the compound can trigger the intrinsic or extrinsic apoptotic pathways, leading to the self-destruction of malignant cells and thereby slowing tumor progression. nih.govresearchgate.net Furthermore, evidence of necrosis, another form of cell death, was also observed in the tumor tissues of the treated group. nih.govresearchgate.net

These mechanistic findings from preclinical animal models, particularly the dual action of inhibiting angiogenesis and inducing apoptosis, underscore the potential of this compound analogues to modulate key cellular processes involved in cancer pathobiology.

Interactive Data Table: Mechanistic Insights from In Vivo Studies of a this compound Analogue

| Analogue | Animal Model | Key Mechanistic Findings | Method of Observation | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q) | Colon carcinoma-burdened mice | Suppression of angiogenesis | Immunohistochemistry (CD31 staining) | nih.govresearchgate.net |

| Induction of apoptosis and necrosis | Histological analysis of tumor tissue | nih.govresearchgate.net |

Computational and Theoretical Investigations on 4 4 Aminophenoxy Picolinic Acid and Its Analogues

Molecular Docking and Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its protein target. For analogues of 4-(4-Aminophenoxy)picolinic acid, docking studies have been crucial in identifying key binding modes and interactions with therapeutic targets like c-Met and VEGFR-2 kinases.

In a study focused on developing new antitumor agents, derivatives of 4-(4-aminophenoxy)picolinamide were designed and subjected to molecular docking with the c-Met kinase. nih.gov The most promising compound from this series, compound 46 , was shown to form four critical hydrogen bonds with the c-Met kinase active site. nih.gov Similarly, docking studies of sorafenib (B1663141) analogues, which share the 4-(4-aminophenoxy)pyridine (B17474) carboxamide scaffold, indicated that the sulfonylurea unit was important for their cytotoxic activity. researchgate.net

Another investigation involving artesunate (B1665782) derivatives hybridized with a fragment of sorafenib, 4-(4-aminophenoxy)-n-methyl-2-pyridine, utilized molecular docking to study their interaction with the VEGFR-2 kinase (PDB: 3IAI). dovepress.com The results showed that the 4-(4-aminophenoxy)-n-methyl-2-pyridine fragment could interact with the active site of VEGFR-2, forming three hydrogen bonds with key amino acid residues. dovepress.com The docking analysis revealed a minimum binding energy (ΔG) of -8.2 kcal/mol for the representative hybrid, compound 6c . dovepress.com

These studies demonstrate the power of molecular docking in rational drug design, allowing for the prediction of binding affinities and the visualization of ligand-protein interactions that are critical for inhibitory activity.

Table 1: Molecular Docking Results for Analogues of this compound

| Compound/Analogue | Target Protein | Key Findings | Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| Compound 46 (picolinamide derivative) | c-Met Kinase | Formation of four key hydrogen bonds. | Not specified | nih.gov |

| Compound 6c (artesunate-sorafenib hybrid) | VEGFR-2 (PDB: 3IAI) | Forms 3 hydrogen bonds with ARG-842, ARG-1051, and LYS-838. | -8.2 kcal/mol | dovepress.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations are powerful for validating docking poses and assessing the stability of key interactions.

For the promising c-Met kinase inhibitor, compound 46 , MD simulations were performed to further investigate its binding mode. nih.gov The simulations confirmed that the key hydrogen bonds identified in the docking study played a significant role in the binding free energy, underscoring the stability of the predicted binding pose. nih.gov This type of analysis is crucial as it provides a more realistic representation of the physiological environment and helps to confirm that the interactions predicted by docking are maintained over time. mdpi.comkashanu.ac.ir

MD simulations can also be used to explore the conformational landscape of the ligand and the protein, identifying any significant structural changes that occur upon binding. kashanu.ac.ir This information is vital for understanding the mechanism of inhibition and for the rational design of analogues with improved binding affinity and stability. The application of MD simulations in studying this compound analogues highlights its importance in refining the results from molecular docking and providing a deeper understanding of the ligand-receptor interactions. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. academicjournals.orgacademicjournals.org These methods can provide insights into a molecule's structure, stability, and reactivity by calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and charge distribution. academicjournals.orgacademicjournals.org

While specific quantum chemical studies on this compound were not found in the search results, studies on its analogues, such as 4-methoxypicolinic acid and 4-nitropicolinic acid, illustrate the utility of these methods. academicjournals.orgacademicjournals.org A study using DFT (B3LYP) investigated the effect of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the electronic properties of the picolinic acid ring. academicjournals.orgacademicjournals.org The results showed that the methoxy (B1213986) group pushed electrons into the ring, while the nitro group pulled electrons away, significantly affecting the molecule's electronic structure and reactivity. academicjournals.orgacademicjournals.org

Such calculations could be applied to this compound to understand how the aminophenoxy group influences the electronic properties of the picolinic acid core. This would provide valuable information on its reactivity, potential metabolic sites, and the nature of its interactions with biological targets. The ability to perform these calculations for a wide range of molecules allows for the detailed study of complex reaction and fragmentation mechanisms. rsc.org

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations of Picolinic Acid Analogues

| Property | 4-methoxypicolinic acid (4MOPIC) | 4-nitropicolinic acid (4NPIC) | Significance | Reference |

|---|---|---|---|---|

| Substituent Effect | Electron-donating (OCH₃) | Electron-withdrawing (NO₂) | Influences electron density and reactivity of the ring system. | academicjournals.orgacademicjournals.org |

| HOMO/LUMO Energies | LUMOs were destabilized compared to the gas phase. | Both HOMOs and LUMOs experienced stabilization. | Indicates differences in electron accepting/donating capabilities and chemical reactivity. | academicjournals.orgacademicjournals.org |

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical context)

In the early stages of drug discovery, it is crucial to evaluate the ADME properties of a compound to predict its pharmacokinetic behavior in the body. researchgate.netnih.gov Computational, or in silico, models are increasingly used to predict these properties, helping to identify and filter out compounds with poor ADME profiles early in the development process, thus saving time and resources. researchgate.netiapchem.org

Predictive ADME modeling involves the use of quantitative structure-activity relationship (QSAR) models and machine learning algorithms to correlate a molecule's structure with its pharmacokinetic properties. iapchem.orgmdpi.com These models can predict a range of properties, including:

Absorption: Oral bioavailability and intestinal absorption.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Interaction with cytochrome P450 enzymes.

Excretion: Clearance pathways.

For a compound like this compound, in silico tools could be used to generate a preclinical ADME profile. For instance, models could predict its solubility, permeability, and potential for metabolism by key enzymes. nih.gov A study on a different natural compound demonstrated the use of software to predict low oral bioavailability and high plasma protein binding, which guided further preclinical studies toward external applications. nih.gov This approach allows for the early identification of potential liabilities, enabling medicinal chemists to modify the structure to improve its drug-like properties. researchgate.net The integration of these predictive models into the drug discovery pipeline is essential for optimizing lead compounds and increasing the likelihood of success in later clinical stages. iapchem.org

Advanced Analytical Characterization in Research of 4 4 Aminophenoxy Picolinic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(4-aminophenoxy)picolinic acid and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its analogs. atlantis-press.comthieme-connect.com

In the ¹H-NMR spectrum of 4-(4-aminophenoxy)-N-propylpicolinamide, distinct signals corresponding to the different protons in the molecule are observed. For instance, the aromatic protons on the pyridine (B92270) and phenyl rings appear in the downfield region, typically between δ 6.0 and 9.0 ppm, due to the deshielding effects of the aromatic systems. The protons of the propyl group, being in a more shielded environment, resonate at higher fields. atlantis-press.com

Similarly, ¹³C-NMR spectroscopy provides valuable information about the carbon framework of these molecules. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, in a derivative like 4-amino-3-fluorophenol (B140874), the carbon atoms attached to electronegative atoms like fluorine and oxygen will have characteristic chemical shifts. thieme-connect.com

Table 1: Representative ¹H-NMR Data for Derivatives of this compound

| Compound | Solvent | Key ¹H-NMR Signals (δ, ppm) |

| 4-(4-Aminophenoxy)-N-methylpicolinamide thieme-connect.com | DMSO-d₆ | 8.70 (d, 1H), 8.41 (d, 1H), 7.29 (d, 1H), 7.03 (dd, 1H), 6.82 (d, 2H), 6.61 (t, 2H), 5.14 (s, 2H), 2.73 (s, 3H) |

| 4-(4-Aminophenoxy)-N-propylpicolinamide atlantis-press.com | DMSO-d₆ | 8.76 (s, 1H), 8.46 (d, 1H), 7.35 (s, 1H), 7.03 (dd, 2H), 6.65 (d, 1H), 6.49 (dd, 2H), 5.52 (s, 2H), 3.21 (d, 2H), 1.51 (dd, 2H), 0.84 (t, 3H) |

| 4-Amino-3-fluorophenol thieme-connect.com | DMSO-d₆ | 8.76 (s, 1H), 6.56 (dd, 1H), 6.40 (dd, 1H), 6.31 (dd, 1H), 4.38 (s, 2H) |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like this compound and its derivatives, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. atlantis-press.commdpi.com

For example, the ESI-MS of 4-chloropicolinoyl chloride, an intermediate in the synthesis of some derivatives, shows a molecular ion peak [M+H]⁺ at m/z 174.96. atlantis-press.com Similarly, 4-(4-aminophenoxy)-N-propylpicolinamide exhibits a [M+H]⁺ peak at m/z 271.13. atlantis-press.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the molecular formula. thieme-connect.com

Table 2: ESI-MS Data for this compound and Related Compounds

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| 4-Chloropicolinoyl Chloride atlantis-press.com | ESI | 174.96 |

| 4-(4-Aminophenoxy)-N-propylpicolinamide atlantis-press.com | ESI | 271.13 |

| 4-(4-Isothiocyanatophenoxy)-N-methylpicolinamide mdpi.com | ESI | 286.2 |

| 4-Chloro-N-methylpicolinamide mdpi.com | ESI | 171.3 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thieme-connect.com Key characteristic absorption bands for this compound derivatives include N-H stretching vibrations for the amino group, C=O stretching for the carboxylic acid or amide group, and C-O-C stretching for the ether linkage. thieme-connect.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. iomcworld.com Aromatic compounds like this compound and its derivatives typically exhibit strong UV absorption due to π-π* transitions of the aromatic rings. iomcworld.com The position of the maximum absorbance (λmax) can be influenced by the substituents on the aromatic rings. iomcworld.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating and purifying compounds, as well as for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to qualitatively monitor reactions and assess the purity of a sample. atlantis-press.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked. atlantis-press.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both qualitative and quantitative analysis. nih.gov It offers high resolution and sensitivity, making it ideal for determining the purity of the final product and for separating complex mixtures of derivatives. mdpi.com

Future Directions and Emerging Research Avenues for 4 4 Aminophenoxy Picolinic Acid Based Chemical Entities

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design of new analogues of 4-(4-aminophenoxy)picolinic acid with improved potency and selectivity. This involves strategic modifications to the core structure to optimize interactions with specific biological targets. For instance, in the context of cancer therapy, derivatives are being designed to target specific kinases involved in cell proliferation, such as c-Met. nih.govresearchgate.net

One study detailed the design and synthesis of 36 new derivatives of 4-(4-aminophenoxy)pyridinamide. nih.gov The most promising compound, designated as 46 , exhibited an IC50 value of 0.26 μM against A549 cells, making it 2.4 times more active than the established drug cabozantinib (B823). nih.gov Molecular docking studies revealed that this enhanced activity is due to the formation of four key hydrogen bonds with the c-Met kinase. nih.gov

Another research effort focused on creating novel N-methyl-4-phenoxypicolinamide derivatives bearing thiadiazole or thiazole (B1198619) backbones. mdpi.com Among these, compound 8e showed potent cytotoxicity against H460 and HT-29 cell lines, with IC50 values of 1.7 and 3.0 μM, respectively, surpassing the efficacy of the reference drug sorafenib (B1663141). mdpi.com

Furthermore, the development of sorafenib-ruthenium complexes represents another innovative approach. acs.org The complex Ru3S demonstrated high activity against various cancer cell lines, including those resistant to sorafenib, while showing lower cytotoxicity in healthy cells. acs.org These examples underscore the potential for discovering next-generation inhibitors by exploring diverse chemical space around the this compound core.

Integration into Prodrug Strategies or Drug Delivery Systems (Conceptual)

To overcome challenges such as poor solubility, systemic toxicity, and lack of tumor selectivity, the integration of this compound derivatives into prodrug strategies and advanced drug delivery systems is a promising conceptual avenue. nih.govfrontiersin.org Prodrugs are inactive or less active molecules that are converted into the active drug form within the body, often at the target site. mdpi.comresearchgate.net This approach can enhance the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion. wuxiapptec.com

Strategies for creating prodrugs include modifying the parent drug to improve its physicochemical properties. wuxiapptec.com For instance, increasing lipophilicity can enhance membrane permeability, while introducing polar groups can improve aqueous solubility. researchgate.net Carrier-linked prodrugs, where the drug is attached to a carrier molecule, can be designed for targeted delivery. mdpi.com

Recent advancements in drug delivery systems, such as the use of polymeric micelles, have also shown potential. researchgate.net For example, encapsulating the sorafenib-ruthenium complex Ru3S into polymeric micelles resulted in enhanced cytotoxicity against HepG2 cancer cells. researchgate.net The olfactory pathway is also being explored as a potential route for delivering picolinic acid-based drugs to the brain, which could be beneficial for treating neurological disorders. nih.gov

Exploration of Alternative Therapeutic Applications (Beyond initial findings, e.g., antibacterial, anti-inflammatory if suggested by broad structural class)

While the primary focus has been on anticancer applications, the structural class of picolinic acid derivatives suggests potential for a wider range of therapeutic uses, including antibacterial and anti-inflammatory activities. ontosight.aipensoft.net

Picolinic acid itself has demonstrated antimicrobial activity against the Mycobacterium avium complex, both alone and in combination with other drugs like clarithromycin (B1669154) and rifampicin. nih.gov This suggests that derivatives of this compound could be explored for their potential as new antibacterial agents. Picolinic acid and its sodium salt have also shown strong antimicrobial activity against various bacteria and fungi, indicating their potential as food preservatives. pan.olsztyn.pl

The immunomodulatory properties of some antimicrobial peptides, which can neutralize bacterial toxins and reduce inflammation, provide a rationale for investigating the anti-inflammatory potential of this compound derivatives. mdpi.com Picolinic acid is known to be produced during inflammatory conditions and can influence the production of inflammatory proteins. hmdb.ca This biological activity opens the door to exploring its derivatives for the treatment of inflammatory disorders.

Development of Novel Synthetic Methodologies for Improved Sustainability and Efficiency

Future research will also focus on developing more sustainable and efficient methods for synthesizing this compound and its derivatives. Traditional multi-step syntheses often suffer from long reaction times, low yields, and the use of hazardous reagents. atlantis-press.com

The use of novel catalysts is also being explored to improve synthetic efficiency. A heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully used for the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction, offering high yields and the potential for catalyst recycling. nih.govresearchgate.net The development of environmentally friendly methods, such as flavin-catalyzed oxidative decarboxylation using atmospheric oxygen, also represents a significant step towards sustainable synthesis. acs.org

Deepening Mechanistic Understanding at the Systems Biology Level

A deeper understanding of how this compound derivatives function at a systems level is crucial for their effective development and application. Mechanistic computational models can be employed to study the complex regulatory networks involved in their biological effects. nih.gov

For instance, in cancer, these compounds often target multiple signaling pathways that regulate cell growth, proliferation, and metastasis. atlantis-press.com Molecular docking and dynamics simulations have been used to elucidate the binding of these derivatives to their target proteins, such as the c-Met kinase, and to understand the key interactions that determine their inhibitory activity. nih.govresearchgate.net

Q & A

Q. How is 4-(4-Aminophenoxy)picolinic acid synthesized, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves coupling picolinic acid derivatives with aminophenol via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

- Chlorination : Reacting picolinic acid with SOCl₂ (2 equivalents) to form 4-chloropicolinyl chloride, optimized in solvents like DMF, THF, or toluene (Table 1 in ).

- Aminophenoxy Introduction : Coupling 4-chloropicolinic acid with 4-aminophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents.

- Yield Optimization : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., PdCl₂ for cross-coupling) significantly impact efficiency .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer: Rigorous characterization requires:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton integration in ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights and detect synthetic intermediates.

- Thermal Analysis : Melting point determination to assess compound purity and crystallinity.

- Chromatography : HPLC or TLC for monitoring reaction progress and isolating intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitumor activity?

Methodological Answer: SAR strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) or alkyl chains to modulate lipophilicity and target binding. highlights substituents on the terminal benzene ring improving c-Met kinase inhibition.

- Bioisosteric Replacement : Replacing the picolinic acid core with isoquinoline or quinoline scaffolds to enhance metabolic stability.

- In Silico Modeling : Docking studies (e.g., using Autodock Vina) to predict binding affinities to c-Met kinase, guided by co-crystal structures of analogs like cabozantinib .

Q. What in vitro and in vivo models are appropriate for evaluating the mechanism of action of this compound derivatives?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

Q. How do computational methods contribute to understanding the binding interactions of this compound derivatives with target proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with c-Met kinase) to identify critical hydrogen bonds or hydrophobic contacts.

- QSAR Modeling : Develop quantitative models linking structural descriptors (e.g., logP, polar surface area) to biological activity.

- Free Energy Calculations : Use MMPBSA/GBSA to estimate binding free energies, prioritizing derivatives for synthesis .

Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy of this compound-based compounds?

Methodological Answer:

- ADME Profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., using liver microsomes) to identify pharmacokinetic bottlenecks.

- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability of poorly soluble derivatives.

- Biomarker Analysis : Correlate in vivo efficacy with target engagement markers (e.g., phospho-c-Met levels in tumor biopsies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.